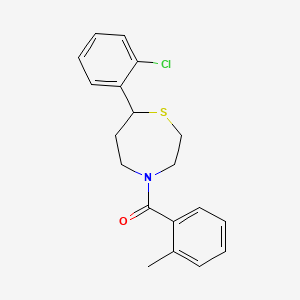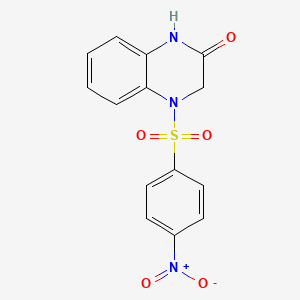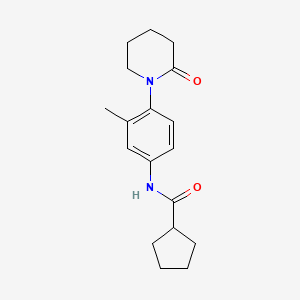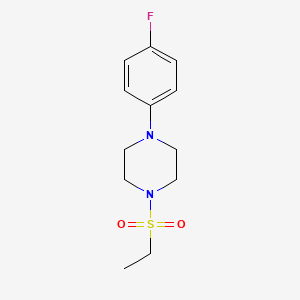
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, characterized by the application of density functional theory (DFT) calculations and spectral characterization techniques such as UV, IR, 1H, and 13C NMR, and mass spectrometry. These methods enable the structural optimization and analysis of molecular vibrations, providing insights into the synthesis processes of similar thiazolyl and thiophene derivatives (Shahana & Yardily, 2020).
Molecular Structure Analysis
Crystal and molecular structure analyses involve X-ray diffraction (XRD) studies to determine the crystallization patterns and molecular geometry. The detailed structural examination of compounds similar to "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone" reveals their crystallization in specific space groups, providing insights into their geometric configurations and intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions of related compounds, such as the Michael-type nucleophilic addition and the effects of substitution reactions, play a crucial role in determining their chemical behavior and properties. These reactions are essential for functionalizing and modifying the chemical structures for specific applications (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, including the thermodynamic stability and reactivity in the excited state, are analyzed using HOMO-LUMO energy gap studies. These studies provide valuable information on the stability and electronic properties of similar compounds, aiding in understanding their physical characteristics (Shahana & Yardily, 2020).
Chemical Properties Analysis
The chemical properties are closely linked to the molecular structure and synthesis reactions. NBO analysis, molecular docking studies, and examination of antimicrobial activities are among the techniques used to explore the chemical properties and potential applications of related compounds. These analyses provide insights into the electron distribution, stability, and reactivity of the molecules (Sivakumar et al., 2021).
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of complex molecules involving chlorophenyl and thiazole moieties have been extensively studied. For instance, compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone have been synthesized and analyzed for their reactivity towards sulfur- and oxygen-containing nucleophiles, demonstrating the potential for diverse chemical reactivity and applications in synthesis (Pouzet et al., 1998).
Molecular Docking and Antimicrobial Activity
- Research on thiazole derivatives, such as the synthesis and spectral characterization of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, includes density functional theory (DFT) calculations and molecular docking studies to understand their structural properties and potential biological activities. These studies often aim to explore the compounds' antibacterial activity, highlighting the relevance of such molecules in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antiviral and Antibacterial Agents
- Compounds with chlorophenyl and thiazole structures have been investigated for their potential antiviral activities. For example, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown activity against viruses, suggesting the possibility of developing new antiviral agents from similar chemical frameworks (Chen et al., 2010).
Spectroscopic Investigations
- Spectroscopic techniques, including FT-IR, Raman, and NMR, have been employed to investigate the properties of compounds like (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone. Such studies provide detailed insights into the molecular structure and behavior, which are crucial for understanding the chemical and physical properties of new compounds (Arasu et al., 2019).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c1-14-6-2-3-7-15(14)19(22)21-11-10-18(23-13-12-21)16-8-4-5-9-17(16)20/h2-9,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCMWYNTHDZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(o-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)
![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)



![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)
